molecular formula C29H42O11 B220651 3-[(1S,3S,5S,6S,8S,10S,14R,15S,17R,18S,19R,23R)-5,6,17,22-Tetrahydroxy-8,14-bis(hydroxymethyl)-18-methyl-4,9,11-trioxahexacyclo[12.11.0.03,12.05,10.015,23.018,22]pentacosan-19-yl]-2H-furan-5-one CAS No. 119459-76-6

3-[(1S,3S,5S,6S,8S,10S,14R,15S,17R,18S,19R,23R)-5,6,17,22-Tetrahydroxy-8,14-bis(hydroxymethyl)-18-methyl-4,9,11-trioxahexacyclo[12.11.0.03,12.05,10.015,23.018,22]pentacosan-19-yl]-2H-furan-5-one

Cat. No. B220651
CAS RN: 119459-76-6
M. Wt: 566.6 g/mol
InChI Key: PKXHXJCYJPHQNB-WKCCLVTPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 159559 is a natural product found in Pergularia tomentosa with data available.

Scientific Research Applications

Non-iterative Asymmetric Synthesis

The complex molecule has been studied in the context of non-iterative asymmetric synthesis. Researchers Meilert, Pettit, and Vogel (2004) explored the conversion of 2,2'-methylenebis[furan] to various compounds with high stereo- and enantioselectivity. They discovered that under acidic methanolysis, certain derivatives of the molecule could yield single spiroketals with potential cytotoxicity toward cancer cell lines (Meilert, Pettit, & Vogel, 2004).

Cardiac Aglycone Studies

In another study, Zhang et al. (2012) isolated a compound structurally similar to the molecule from Periploca sepium Bunge, a traditional Chinese herbal medicine. This compound was studied for its conformational properties, which could have implications for its biological activity (Zhang et al., 2012).

Synthesis of Pentols and Asymmetric Synthesis

Gerber and Vogel (2001) investigated the synthesis of 8-oxabicyclo[3.2.1]octane derivatives from similar molecules. They focused on creating precursors for protected 2,6-anhydrohepturonic acid derivatives, which are important in constructing complex carbohydrates (Gerber & Vogel, 2001).

Catalytic Reduction of Biomass-Derived Furanic Compounds

Nakagawa, Tamura, and Tomishige (2013) studied the catalytic reduction of furanic compounds, which are structurally related to the molecule . Their research focused on the conversion of these compounds to useful chemicals in a biorefinery context (Nakagawa, Tamura, & Tomishige, 2013).

Synthesis of Tetrahydropyran Derivatives

Turner and Vogel (1998) reported on the cycloaddition of 1,3-dibromo-2-oxyallyl cation to 2-(benzyloxymethyl)furan, leading to the synthesis of derivatives similar to the molecule of interest. These derivatives could be used in the synthesis of complex carbohydrates mimicking sialic acid glycosides (Turner & Vogel, 1998).

Synthesis Using Silicon-Containing Compounds

Fleming and Lawrence (1998) explored the synthesis of complex molecules using silicon-containing compounds, providing insights into the stereochemical control in organic synthesis. This research contributes to a better understanding of the molecular structure and potential reactivity of compounds like the one (Fleming & Lawrence, 1998).

properties

CAS RN

119459-76-6

Product Name

3-[(1S,3S,5S,6S,8S,10S,14R,15S,17R,18S,19R,23R)-5,6,17,22-Tetrahydroxy-8,14-bis(hydroxymethyl)-18-methyl-4,9,11-trioxahexacyclo[12.11.0.03,12.05,10.015,23.018,22]pentacosan-19-yl]-2H-furan-5-one

Molecular Formula

C29H42O11

Molecular Weight

566.6 g/mol

IUPAC Name

3-[(1S,3S,5S,6S,8S,10S,14R,15S,17R,18S,19R,23R)-5,6,17,22-tetrahydroxy-8,14-bis(hydroxymethyl)-18-methyl-4,9,11-trioxahexacyclo[12.11.0.03,12.05,10.015,23.018,22]pentacosan-19-yl]-2H-furan-5-one

InChI

InChI=1S/C29H42O11/c1-26-17(14-6-24(34)37-12-14)4-5-28(26,35)18-3-2-15-7-20-21(10-27(15,13-31)19(18)9-22(26)32)39-25-29(36,40-20)23(33)8-16(11-30)38-25/h6,15-23,25,30-33,35-36H,2-5,7-13H2,1H3/t15-,16-,17+,18+,19-,20-,21?,22+,23-,25-,26-,27+,28?,29-/m0/s1

InChI Key

PKXHXJCYJPHQNB-WKCCLVTPSA-N

Isomeric SMILES

C[C@@]12[C@H](CCC1([C@@H]3CC[C@H]4C[C@H]5C(C[C@@]4([C@H]3C[C@H]2O)CO)O[C@H]6[C@@](O5)([C@H](C[C@H](O6)CO)O)O)O)C7=CC(=O)OC7

SMILES

CC12C(CCC1(C3CCC4CC5C(CC4(C3CC2O)CO)OC6C(O5)(C(CC(O6)CO)O)O)O)C7=CC(=O)OC7

Canonical SMILES

CC12C(CCC1(C3CCC4CC5C(CC4(C3CC2O)CO)OC6C(O5)(C(CC(O6)CO)O)O)O)C7=CC(=O)OC7

synonyms

ghalakinoside

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[(1S,3S,5S,6S,8S,10S,14R,15S,17R,18S,19R,23R)-5,6,17,22-Tetrahydroxy-8,14-bis(hydroxymethyl)-18-methyl-4,9,11-trioxahexacyclo[12.11.0.03,12.05,10.015,23.018,22]pentacosan-19-yl]-2H-furan-5-one
Reactant of Route 2
3-[(1S,3S,5S,6S,8S,10S,14R,15S,17R,18S,19R,23R)-5,6,17,22-Tetrahydroxy-8,14-bis(hydroxymethyl)-18-methyl-4,9,11-trioxahexacyclo[12.11.0.03,12.05,10.015,23.018,22]pentacosan-19-yl]-2H-furan-5-one
Reactant of Route 3
3-[(1S,3S,5S,6S,8S,10S,14R,15S,17R,18S,19R,23R)-5,6,17,22-Tetrahydroxy-8,14-bis(hydroxymethyl)-18-methyl-4,9,11-trioxahexacyclo[12.11.0.03,12.05,10.015,23.018,22]pentacosan-19-yl]-2H-furan-5-one
Reactant of Route 4
3-[(1S,3S,5S,6S,8S,10S,14R,15S,17R,18S,19R,23R)-5,6,17,22-Tetrahydroxy-8,14-bis(hydroxymethyl)-18-methyl-4,9,11-trioxahexacyclo[12.11.0.03,12.05,10.015,23.018,22]pentacosan-19-yl]-2H-furan-5-one
Reactant of Route 5
3-[(1S,3S,5S,6S,8S,10S,14R,15S,17R,18S,19R,23R)-5,6,17,22-Tetrahydroxy-8,14-bis(hydroxymethyl)-18-methyl-4,9,11-trioxahexacyclo[12.11.0.03,12.05,10.015,23.018,22]pentacosan-19-yl]-2H-furan-5-one
Reactant of Route 6
3-[(1S,3S,5S,6S,8S,10S,14R,15S,17R,18S,19R,23R)-5,6,17,22-Tetrahydroxy-8,14-bis(hydroxymethyl)-18-methyl-4,9,11-trioxahexacyclo[12.11.0.03,12.05,10.015,23.018,22]pentacosan-19-yl]-2H-furan-5-one

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